molecular formula C9H8N2Se B11064953 4-(4-Methylphenyl)-1,2,3-selenadiazole CAS No. 27892-74-6

4-(4-Methylphenyl)-1,2,3-selenadiazole

Cat. No.: B11064953
CAS No.: 27892-74-6
M. Wt: 223.14 g/mol
InChI Key: FSEQQQYNEQZOSO-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms. The presence of selenium in the ring structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2,3-selenadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with selenium dioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the selenadiazole ring.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-1,2,3-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the selenadiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

4-(4-Methylphenyl)-1,2,3-selenadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where selenium-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,2,3-selenadiazole involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to the modulation of signaling pathways and the inhibition of specific enzymes, contributing to its biological effects.

Comparison with Similar Compounds

    4-(4-Methylphenyl)-1,2,3-thiadiazole: Contains sulfur instead of selenium.

    4-(4-Methylphenyl)-1,2,3-triazole: Contains an additional nitrogen atom in the ring.

    4-(4-Methylphenyl)-1,2,3-oxadiazole: Contains oxygen instead of selenium.

Uniqueness: The presence of selenium in 4-(4-Methylphenyl)-1,2,3-selenadiazole imparts unique redox properties that are not observed in its sulfur, nitrogen, or oxygen analogs. This makes it particularly valuable in applications where redox activity is crucial, such as in antioxidant research and the development of redox-active materials.

Properties

CAS No.

27892-74-6

Molecular Formula

C9H8N2Se

Molecular Weight

223.14 g/mol

IUPAC Name

4-(4-methylphenyl)selenadiazole

InChI

InChI=1S/C9H8N2Se/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3

InChI Key

FSEQQQYNEQZOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C[Se]N=N2

Origin of Product

United States

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